[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Ethylphenyl)-1-bicyclo[111]pentanyl]hydrazine is a complex organic compound characterized by its unique bicyclic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine Its structure consists of a bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-ethylphenyl bromide with bicyclo[1.1.1]pentane-1,3-dione under basic conditions to form the corresponding intermediate. This intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as solvent choice, temperature, and catalyst can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Ethylphenyl)-1-bicyclo[111]pentanyl]hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential bioactivity. Its hydrazine group can interact with various biological molecules, making it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine:
[3-(2-Phenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: Lacks the ethyl group, resulting in different reactivity and applications.
Uniqueness
[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is unique due to its specific substitution pattern and the presence of the hydrazine group. This combination of features provides distinct reactivity and potential applications compared to other similar compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials and pharmaceuticals.
Properties
IUPAC Name |
[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-10-5-3-4-6-11(10)12-7-13(8-12,9-12)15-14/h3-6,15H,2,7-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIOETUXJODGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.